6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Description
6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a pyridazine ring, and a methoxyphenyl group attached to the triazole ring, which contributes to its unique chemical properties.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-17-9-4-2-3-8(7-9)10-5-6-11-13-14-12(18)16(11)15-10/h2-7H,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFRHXMOPLOZFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NNC3=S)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under reflux conditions to yield the desired triazolopyridazine derivative . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium ethoxide or potassium tert-butoxide to form corresponding ethers or alcohols.
Cyclization: The compound can undergo intramolecular cyclization reactions to form fused ring systems under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an anticancer agent . Preclinical studies indicate that it effectively inhibits key enzymes involved in cancer progression, particularly in breast cancer models. Its derivatives have demonstrated IC50 values as low as 0.008 μM against cancer cell lines such as A549 (lung adenocarcinoma) and SGC-7901 (gastric adenocarcinoma) .
Antimicrobial Activity
Research indicates that the compound exhibits antimicrobial properties , showing efficacy against a range of bacteria and fungi. Its structural features allow for interactions that disrupt microbial viability .
Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties , potentially modulating inflammatory pathways through enzyme inhibition .
Industrial Applications
Beyond medicinal uses, the compound can serve as a valuable intermediate in the synthesis of more complex heterocyclic compounds and may be utilized in developing new materials with specific properties like corrosion resistance or catalytic activity .
Antitumor Activity Assessment
A study conducted at the National Cancer Institute evaluated various triazolopyridazine derivatives against multiple cancer types including leukemia and breast cancer. Results indicated that modifications in chemical structure significantly influenced anticancer efficacy .
Mechanistic Insights
In vitro studies have demonstrated that structural variations on the phenyl moiety can tune biological properties toward either antiviral or antitumoral activity. The mechanism of action for antitumoral activity was linked to the inhibition of tubulin polymerization .
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol involves its interaction with specific molecular targets and pathways. For example, in cancer cells, the compound inhibits the activity of enzymes like poly(ADP-ribose) polymerase (PARP) and epidermal growth factor receptor (EGFR), leading to the induction of apoptosis and cell cycle arrest. The compound also modulates the expression of key genes involved in cell survival and proliferation, such as p53, Bax, and Bcl-2 .
Comparison with Similar Compounds
6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol can be compared with other similar compounds, such as:
3-(3-Chlorophenyl)-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines: These compounds also exhibit significant antimicrobial and anticancer activities but differ in their structural features and specific biological targets.
3-(3,4,5-Trimethoxyphenyl)-6-(4-methylthiophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a similar triazolopyridazine core but with different substituents, leading to variations in its pharmacological profile and applications.
The uniqueness of 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Biological Activity
6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a compound belonging to the class of triazolopyridazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent and other pharmacological properties.
Chemical Structure and Properties
The compound features a triazolo-pyridazine core, characterized by its unique nitrogen-containing heterocyclic structure. The presence of the methoxyphenyl group enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃N₄OS |
| Molecular Weight | 273.33 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring can interact with heme-containing enzymes like cytochrome P450, potentially modulating their activity.
- Antiproliferative Activity : Studies indicate that derivatives of triazolopyridazines exhibit significant antiproliferative effects against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest in the G2/M phase.
Anticancer Activity
Research has demonstrated that 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol and its derivatives possess notable anticancer properties:
- In Vitro Studies : A study involving 60 cancer cell lines showed that derivatives of triazolopyridazines exhibited significant antineoplastic activity. The compound was evaluated using the sulforhodamine B assay to assess cell viability and proliferation .
- Cell Line Sensitivity : Compounds similar to 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol demonstrated IC50 values ranging from 0.008 to 0.012 μM against various cancer cell lines such as A549 (lung adenocarcinoma) and SGC-7901 (gastric adenocarcinoma), indicating potent antiproliferative effects .
Other Pharmacological Activities
In addition to anticancer effects, this compound has been associated with several other biological activities:
- Antimicrobial Properties : Derivatives have shown antimicrobial effects against a range of bacteria and fungi.
- Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory activity through modulation of inflammatory pathways.
Case Studies
-
Antitumor Activity Assessment :
- A comprehensive study conducted at the National Cancer Institute assessed the antitumor activity of various triazolopyridazine derivatives against multiple cancer types including leukemia, breast cancer, and melanoma. Results indicated that modifications in the chemical structure significantly influenced the anticancer efficacy .
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via cyclization of precursors like 6-chloro-triazolopyridazine derivatives with 3-methoxyphenylthiols. Key steps include:
- Hydrazine-mediated cyclization : Refluxing intermediates (e.g., 6-chloro derivatives) with hydrazine hydrate in ethanol at 80°C to introduce the thiol group .
- Phosphorus oxychloride (POCl₃) activation : Used in condensation reactions with aromatic carboxylic acids to form fused thiadiazole systems, applicable for analogs .
- Optimization : Yield (60–75%) depends on temperature control (70–90°C), solvent purity (absolute ethanol), and stoichiometric ratios (1:1.2 for thiol precursors). Impurities are minimized via HPLC purification .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- 1H NMR : Confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; triazole protons at δ 8.2–8.5 ppm) .
- IR Spectroscopy : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 315.1) .
Q. How does the 3-methoxyphenyl group influence the compound's solubility and reactivity?
- Solubility : The methoxy group enhances lipophilicity (logP ~2.5), favoring DMSO or ethanol as solvents. Aqueous solubility is limited (<0.1 mg/mL) .
- Reactivity : The electron-donating methoxy group stabilizes the triazole ring, increasing nucleophilic substitution potential at the thiol position .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across cell lines)?
- Experimental Design :
- Dose-response standardization : Use consistent cell lines (e.g., MCF-7, HepG2) and incubation times (48–72 hrs) to reduce variability .
- Mechanistic assays : Pair cytotoxicity (MTT assays) with target-specific tests (e.g., kinase inhibition for c-Met/Pim-1) to confirm on-target effects .
Q. How can molecular docking elucidate the compound's dual inhibition of enzymes like PDE4 and kinases?
- Protocol :
- Protein preparation : Use PDB structures (e.g., PDE4A: 3G4G; c-Met: 3LQ8) with protonation states adjusted to pH 7.4 .
- Docking software : AutoDock Vina or Schrödinger Maestro to simulate binding poses. Key interactions include:
- Thiol group hydrogen bonding with catalytic residues (e.g., PDE4A Gln369) .
- Methoxyphenyl π-π stacking in kinase hydrophobic pockets .
- Validation : Compare docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values to prioritize targets .
Q. What are the challenges in scaling up synthesis for in vivo studies, and how are they addressed?
- Challenges : Low yields in cyclization steps (<50%) and thiol oxidation during purification .
- Solutions :
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yield (~15% increase) .
- Protecting groups : Use tert-butylthiol to prevent oxidation, followed by deprotection with TFA .
Contradiction Analysis
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Hypothesis : Discrepancies may stem from:
- Cell permeability : The compound’s logP (~2.5) limits penetration in certain models (e.g., blood-brain barrier) .
- Metabolic instability : Rapid glucuronidation of the thiol group in hepatic cell lines reduces bioavailability .
- Testing : Conduct parallel assays with metabolic inhibitors (e.g., 1-aminobenzotriazole) to assess stability .
Methodological Resources
Q. What in silico tools are recommended for predicting off-target interactions?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
